molecular formula C14H19ClN2O B4445838 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide

4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide

Cat. No.: B4445838
M. Wt: 266.76 g/mol
InChI Key: TUMNDNXJUNXGEL-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.1185909 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17/h4-7H,1-3,8-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMNDNXJUNXGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H19ClN2O
  • Molecular Weight : 270.77 g/mol
  • CAS Number : 3126148

This compound features a chlorobenzamide structure with a pyrrolidinyl propyl side chain, which is crucial for its interaction with biological targets.

Pharmacological Properties

  • Dopamine Receptor Interaction :
    • This compound has been studied for its affinity towards dopamine receptors, particularly D2-like subtypes. Research indicates that modifications in the benzamide structure can significantly influence receptor binding affinity and selectivity .
  • Gastrointestinal Motility :
    • Similar compounds in the benzamide class have shown prokinetic effects, enhancing gastrointestinal motility without central nervous system side effects. This is particularly relevant for conditions such as gastroparesis and nausea .
  • Antimicrobial Activity :
    • Preliminary studies suggest potential antimicrobial properties, although specific data on this compound's efficacy against pathogens remain limited .

The mechanism by which this compound exerts its effects likely involves:

  • Receptor Modulation : Binding to dopamine receptors may modulate neurotransmitter release, influencing gastrointestinal motility and potentially affecting mood and behavior.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological profile.

Case Studies

  • Dopamine Receptor Studies :
    • A study explored the binding affinities of various substituted benzamides to dopamine receptors, highlighting that the presence of a pyrrolidinyl group enhances interaction with D2 receptors. The specific binding affinity of this compound was comparable to established ligands .
  • Gastrointestinal Applications :
    • In animal models, derivatives similar to this compound were tested for their ability to stimulate gastrointestinal motility. Results indicated significant improvements in motility metrics when administered at specific dosages, suggesting potential therapeutic applications in treating gastrointestinal disorders .

Data Table: Biological Activity Overview

Activity TypeEffectReference
Dopamine ReceptorModulates activity at D2-like receptors
GastrointestinalEnhances motility
AntimicrobialPotential activity (needs further study)

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The 4-chloro substituent on the benzamide ring undergoes nucleophilic substitution under specific conditions.

Reaction Type Reagents/Conditions Major Product Evidence Source
AminolysisMorpholine, K₂CO₃, DMF, 80°C, 12 hrs4-Morpholino-N-[3-(pyrrolidin-1-yl)propyl]benzamide
Thiol SubstitutionBenzyl mercaptan, Et₃N, THF, reflux4-(Benzylthio)-N-[3-(pyrrolidin-1-yl)propyl]benzamide

Key Findings :

  • Substitution proceeds via an SNAr mechanism when electron-withdrawing groups activate the aromatic ring, though the chloro group’s meta-directing nature limits reactivity without catalysis .

  • Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) is ineffective due to the lack of ortho-directing groups.

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions:

Condition Reagents Products Byproducts
Acidic Hydrolysis6M HCl, reflux, 6 hrs4-Chlorobenzoic acid + 3-(Pyrrolidin-1-yl)propan-1-amineNH₄Cl
Basic Hydrolysis2M NaOH, 70°C, 8 hrsSodium 4-chlorobenzoate + 3-(Pyrrolidin-1-yl)propan-1-amineH₂O

Notes :

  • Hydrolysis rates depend on steric hindrance from the pyrrolidinylpropyl group .

  • Enzymatic hydrolysis (e.g., amidases) is not reported for this compound.

Reduction Reactions

The amide bond is reducible to amines under strong reducing conditions:

Reducing Agent Solvent Conditions Product Yield
LiAlH₄THF0°C → reflux, 4 hrs4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]benzylamine72%
BH₃·THFTHFRT, 12 hrsNo reaction

Mechanistic Insight :

  • LiAlH₄ reduces the amide via a two-step process: coordination to the carbonyl oxygen followed by hydride transfer .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring participates in alkylation and acylation:

Reaction Reagents Product Application
N-AlkylationMethyl iodide, K₂CO₃, DMFQuaternary ammonium saltEnhanced solubility
AcylationAcetyl chloride, pyridineN-Acetylpyrrolidine derivativeProdrug design

Challenges :

  • Steric hindrance from the propyl chain limits reaction efficiency .

Oxidation Reactions

The benzamide core resists oxidation, but side-chain modifications are feasible:

Oxidizing Agent Target Site Product Outcome
KMnO₄ (acidic)Propyl chain4-Chloro-N-[3-(pyrrolidin-1-yl)propanoic acid]benzamideLow yield (≤15%)
OzonePyrrolidine ringRing-opened dicarbonyl derivativeTheoretical

Limitations :

  • Harsh oxidants degrade the pyrrolidine ring, complicating isolation .

Biological Covalent Modification

In pharmacological studies, the chloro group participates in covalent binding to cysteine residues (e.g., Cys249 in PPARδ) via nucleophilic displacement, forming irreversible enzyme inhibitors .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Catalyst Dependence
Amide HydrolysisModerate85 kJ/molAcid/Base required
Chlorine SubstitutionSlow120 kJ/molBase/Catalyst required
Pyrrolidine AlkylationFast60 kJ/molNot required

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrrolidine-propylamine intermediate via alkylation of pyrrolidine with 3-chloropropylamine .

  • Step 2 : Amidation using 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

  • Key Variables : Reaction temperature (0–25°C), stoichiometry of coupling reagents, and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 21% to 54% depending on solvent choice and intermediate stability .

    Reaction Step Conditions Yield Reference
    AlkylationEtOH, reflux65–75%
    AmidationCH₂Cl₂, Et₃N21–54%

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Key signals include:
  • ¹H NMR : δ 8.6 (amide NH), 7.8–7.5 (aromatic protons), 3.4–2.7 (pyrrolidine and propyl chain protons) .
  • ¹³C NMR : δ 165 (amide carbonyl), 135–128 (aromatic carbons), 50–45 (pyrrolidine carbons) .
  • X-ray Crystallography : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) are common for benzamide derivatives. SHELX software is used for refinement, with R-factors < 0.05 for high-quality datasets .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target bacterial phosphopantetheinyl transferases (PPTases) due to structural similarity to known inhibitors . Use fluorescence-based activity assays with purified enzymes.
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up in academic settings?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve reaction homogeneity and heat dissipation for exothermic amidation steps .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 2–4 hours) while maintaining yields >40% .
  • Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free 4-chlorobenzoic acid) and adjust pH or solvent polarity to suppress side reactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis of Targets : Cross-reference activity against PPTases (reported in ) with off-target kinase profiling (e.g., using KinomeScan® assays) .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. fluoro analogs) to identify critical pharmacophores .
  • Data Reprodubility : Validate assays under standardized conditions (e.g., ATP concentration, buffer pH) to minimize variability .

Q. How can advanced computational methods enhance understanding of its mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding to PPTase active sites (PDB: 1JI) over 100-ns trajectories to assess stability of hydrogen bonds with Lys127 and Asp89 .

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for derivatization .

    Computational Tool Application Reference
    AutoDock VinaDocking to PPTases
    GROMACSBinding free energy (ΔG)

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify oxidative degradation products (e.g., N-oxide derivatives) .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC-DAD at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide
Reactant of Route 2
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4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide

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